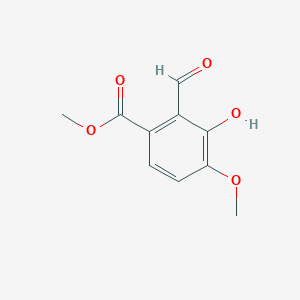

2-Formyl-3-hydroxy-4-méthoxybenzoate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-formyl-3-hydroxy-4-methoxybenzoate: is an organic compound with the molecular formula C10H10O5 It is a derivative of benzoic acid and is characterized by the presence of a formyl group, a hydroxyl group, and a methoxy group attached to the benzene ring

Applications De Recherche Scientifique

Methyl 2-formyl-3-hydroxy-4-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

Industry: It is used in the synthesis of dyes, fragrances, and other fine chemicals.

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-formyl-3-hydroxy-4-methoxybenzoate. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and how it is metabolized by the body . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2-formyl-3-hydroxy-4-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-formyl-3-hydroxy-4-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of methyl 2-formyl-3-hydroxy-4-methoxybenzoate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-formyl-3-hydroxy-4-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 2-carboxy-3-hydroxy-4-methoxybenzoic acid.

Reduction: 2-hydroxymethyl-3-hydroxy-4-methoxybenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Methyl 3-hydroxy-4-methoxybenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.

Methyl 2-hydroxy-4-methoxybenzoate: Lacks the formyl group, which affects its chemical properties and reactivity.

Methyl 4-formyl-3-hydroxybenzoate: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.

Uniqueness: Methyl 2-formyl-3-hydroxy-4-methoxybenzoate is unique due to the presence of both a formyl group and a methoxy group on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Activité Biologique

Methyl 2-formyl-3-hydroxy-4-methoxybenzoate is an aromatic compound with significant potential in various biological applications. Its structure, featuring a methoxy group, a hydroxyl group, and an aldehyde functional group, contributes to its diverse biological activities, including antioxidant and antimicrobial properties. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H10O5

- Structural Features :

- Methoxy group (-OCH₃)

- Hydroxyl group (-OH)

- Aldehyde group (-CHO)

The presence of these functional groups enhances the compound's reactivity and potential biological activity, making it a candidate for drug development and other applications.

Antioxidant Activity

Research indicates that methyl 2-formyl-3-hydroxy-4-methoxybenzoate exhibits antioxidant properties , which can help mitigate oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. Studies suggest that the compound may scavenge free radicals effectively, thus protecting cells from oxidative damage.

Antimicrobial Activity

The compound has shown promising antimicrobial properties in preliminary studies. Similar compounds have been documented to possess antibacterial and antifungal activities, suggesting that methyl 2-formyl-3-hydroxy-4-methoxybenzoate may also inhibit the growth of pathogenic microorganisms. Further research is needed to elucidate its mechanisms of action against specific pathogens.

Synthesis Methods

Methyl 2-formyl-3-hydroxy-4-methoxybenzoate can be synthesized through several established organic chemistry methods. Common synthetic pathways include:

- Starting from Benzoic Acid Derivatives : Utilizing various reagents to introduce the formyl and methoxy groups.

- Alkylation Reactions : Employing alkylating agents to modify the aromatic ring and introduce functional groups.

Case Studies

- Antioxidant Mechanism Exploration : A study evaluated the antioxidant capacity of methyl 2-formyl-3-hydroxy-4-methoxybenzoate using various assays such as DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in radical concentration, affirming its potential as a natural antioxidant agent.

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited inhibitory effects on several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values obtained were comparable to those of standard antibiotics, highlighting its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of methyl 2-formyl-3-hydroxy-4-methoxybenzoate, a comparison with structurally similar compounds is presented:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| Methyl 3-hydroxy-5-methoxybenzoate | Hydroxyl and methoxy groups | Strong antioxidant properties |

| Methyl 4-hydroxybenzoate | Hydroxyl group at para position | Commonly used as a preservative (paraben) |

| Methyl 2-hydroxy-5-methoxybenzoate | Similar hydroxyl and methoxy groups | Potential anti-inflammatory agent |

This table illustrates how variations in functional groups influence biological activities, emphasizing the distinctiveness of methyl 2-formyl-3-hydroxy-4-methoxybenzoate within this class of compounds.

Propriétés

IUPAC Name |

methyl 2-formyl-3-hydroxy-4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-8-4-3-6(10(13)15-2)7(5-11)9(8)12/h3-5,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHHHOXBXVSCSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)OC)C=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.